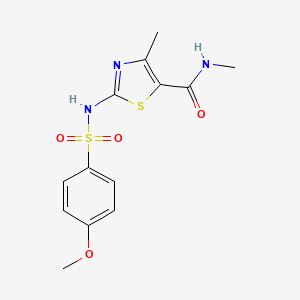

2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide is a sulfonamide-based molecule. Sulfonamides are known for their wide range of biological activities, including their role as carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Synthesis Analysis

While the specific synthesis of 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide is not detailed in the provided papers, similar sulfonamide compounds have been synthesized through multi-step processes. For example, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps with a 1% overall chemical yield . This indicates that the synthesis of sulfonamide derivatives can be complex and may require multiple steps to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which in the case of the compound , is a 4-methoxyphenyl group. The presence of a dimethylthiazole ring suggests that the compound may interact with enzymes in a unique manner due to the thiazole moiety. For instance, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a structurally related compound, was found to be a potent inhibitor of several carbonic anhydrase isoforms, and its crystal structure with hCA II revealed unique interactions with the enzyme .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, primarily due to their functional groups. The amide and sulfonamide moieties can engage in hydrogen bonding and electrostatic interactions, which are crucial for their biological activity. The papers provided do not detail specific reactions for 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide, but the synthesis and modification of similar compounds suggest that reactions such as desmethylation and chlorination are possible .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of methoxy and dimethyl groups can affect the compound's lipophilicity, solubility, and overall stability. The specific properties of 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide are not provided, but based on the properties of related compounds, it can be inferred that such molecules may have moderate solubility in polar solvents and could exhibit strong binding affinity to target enzymes due to the presence of multiple sites for hydrogen bonding .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Researchers have developed novel heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines, by initiating reactions involving similar chemical structures. These compounds exhibit significant anti-inflammatory and analgesic properties, showing potential in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxicity of derivatives of "2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide" against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. The findings suggest a promising avenue for the development of new anticancer drugs (Hassan et al., 2014).

Antiviral Research

The compound has shown potential in antiviral research, with modifications yielding derivatives that exhibit activity against herpes virus, parainfluenza virus, and rhinovirus. This suggests its utility in the design of antiviral medications (Srivastava et al., 1977).

Carbonic Anhydrase Inhibition

Derivatives of "2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide" have been investigated for their carbonic anhydrase inhibitory activity. This is crucial for the treatment of conditions like glaucoma, suggesting a therapeutic application for eye health (Barboiu et al., 1999).

Insecticidal Properties

Research into 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, a class of compounds related to "2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide", has revealed significant insecticidal activity. This opens up potential applications in agriculture for pest management (Yu et al., 2009).

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-8-11(12(17)14-2)21-13(15-8)16-22(18,19)10-6-4-9(20-3)5-7-10/h4-7H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTLBADXCHUCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)